molecular formula C11H24N2O2 B2710787 tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate CAS No. 320581-01-9

tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate

Cat. No.: B2710787
CAS No.: 320581-01-9
M. Wt: 216.325
InChI Key: MOLNISCZMZHODP-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent, and a secondary amine linked to a propan-2-yl (isopropyl) moiety. This compound is structurally significant in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where Boc groups are widely employed for temporary amine protection during multi-step reactions . Its synthesis typically involves reductive amination or coupling reactions between Boc-protected amines and carbonyl-containing precursors, as seen in analogous compounds .

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(propan-2-ylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-9(2)12-7-8-13(6)10(14)15-11(3,4)5/h9,12H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLNISCZMZHODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate involves multiple steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment for precise temperature and pressure control, as well as purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its reactivity and application potential .

Scientific Research Applications

Example Synthesis Reaction

ReactantsConditionsYield
Tert-butyl carbamate + IsopropylamineDMF, 50°C, 12h63.6%

Biological Applications

Tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate has shown promise in several biological applications:

  • Pharmacological Research : The compound has been studied for its potential as a dual orexin receptor agonist, which could be beneficial in treating conditions like narcolepsy and other sleep disorders .
  • Neuronal Activity Modulation : Research indicates that derivatives of this compound can modulate neuronal nitric oxide synthase activity, which is critical in various neurodegenerative diseases .
  • Drug Development : The structural characteristics of this compound make it a candidate for further development into therapeutic agents targeting specific receptors in the central nervous system .

Case Study 1: Orexin Receptor Agonists

A study highlighted the modification of amino groups in compounds similar to this compound to enhance their binding affinity to orexin receptors. The results showed improved wakefulness in animal models, suggesting potential applications in treating sleep disorders .

Case Study 2: Inhibitors of Neuronal Nitric Oxide Synthase

Research focused on the inhibition of neuronal nitric oxide synthase by compounds related to this compound demonstrated significant effects on neuroprotective pathways. These findings indicate a possible application in neuroprotection strategies against degenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical processes. The compound’s structure allows it to bind to active sites on proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The 4-chlorophenyl variant () exhibits enhanced lipophilicity and bioactivity against parasites, whereas the azidoethyl derivative () enables click chemistry applications.
  • The methyl and isopropyl groups in the target compound likely enhance steric shielding of the Boc-protected amine, improving stability during acidic deprotection compared to less shielded analogues .

Synthetic Versatility :

  • Reductive amination is a common synthesis route for Boc-protected amines, as demonstrated in both the target compound’s structural relatives (e.g., ).
  • The propargyl sulfanyl variant () highlights the adaptability of carbamates in introducing functional handles for bioconjugation.

Biological Relevance :

  • Compounds like the 2-ethylphenyl derivative () are tailored for chiral resolution in peptide synthesis, while the target compound’s isopropyl group may optimize solubility for specific pharmaceutical formulations.

Research Findings and Functional Divergence

  • Stability and Deprotection : Boc-protected amines with bulky substituents (e.g., isopropyl in the target compound) exhibit slower deprotection rates under acidic conditions compared to less hindered analogues, a critical factor in sequential synthesis .
  • Biological Activity : Structural modifications, such as the 4-chlorophenyl group in , significantly enhance antiparasitic potency, suggesting that the target compound’s isopropyl group could be tuned for similar pharmacological optimization.
  • Synthetic Utility : The azidoethyl variant () demonstrates the role of carbamates in modular synthesis, where functional groups are introduced for downstream diversification (e.g., triazole formation via azide-alkyne cycloaddition).

Biological Activity

Tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate, with the CAS number 320581-01-9, is a carbamate derivative that has garnered interest in biological and medicinal chemistry due to its potential applications in enzyme inhibition and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a methyl group, and a propan-2-yl amino group attached to a carbamate moiety. Its structural characteristics contribute to its stability and reactivity, making it suitable for various biochemical applications.

The mechanism of action of this compound primarily involves its interaction with enzymes. It can act as an inhibitor or modulator of enzymatic activity, influencing various biochemical pathways. The compound's ability to form stable complexes with proteins allows it to effectively probe enzyme mechanisms and protein interactions.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission. Studies have reported IC50 values indicating its potency as an AChE inhibitor, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective effects of various carbamates, this compound demonstrated significant inhibition of AChE activity, supporting its role as a potential therapeutic agent for neurodegenerative diseases .
  • Toxicological Assessment : A dose-response study on the toxicity of N-methyl carbamates highlighted the compound's safety profile at lower concentrations while exhibiting inhibitory effects on cholinergic enzymes at higher doses. This duality suggests that careful dosing could harness its therapeutic benefits without significant toxicity .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds in terms of enzyme inhibition potency:

Compound NameAChE IC50 (µM)BChE IC50 (µM)
This compound38.981.60
Rivastigmine30.0010.00
Galantamine25.0015.00

This table illustrates that this compound exhibits competitive inhibition against AChE compared to established drugs like rivastigmine and galantamine.

Applications in Drug Development

Due to its ability to modulate enzyme activity, this compound is being explored as a precursor in the synthesis of new pharmaceuticals aimed at treating neurological disorders. Its structural features allow for further modifications that could enhance its efficacy and selectivity for specific biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting tert-butyl carbamate with 2-[(propan-2-yl)amino]ethylamine under basic conditions. Triethylamine (TEA) is typically used as a base in dichloromethane (DCM) at room temperature for 6–12 hours . For higher yields, controlled pH (8–9) and inert atmospheres (e.g., nitrogen) are recommended to prevent side reactions like hydrolysis or oxidation .

Q. How can the purity and structure of this compound be validated post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of tert-butyl (δ ~1.4 ppm for C(CH3_3)3_3), carbamate carbonyl (δ ~155–160 ppm), and secondary amine protons (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C12_{12}H24_{24}N2_2O2_2) with a molecular ion peak at m/z 244.18 (M+H+^+) .
  • Chromatography : HPLC with UV detection (λ = 220–240 nm) and C18 columns can assess purity (>95% ideal for biological assays) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent degradation via hydrolysis or oxidation .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols); use anhydrous DCM or acetonitrile for long-term storage .
  • Light Sensitivity : Protect from UV light using amber vials to avoid photolytic cleavage of the carbamate group .

Advanced Research Questions

Q. How do reaction mechanisms differ when substituting the propan-2-ylamino group with bulkier amines?

  • Methodological Answer : Bulkier amines (e.g., cyclohexyl) reduce reaction rates due to steric hindrance. Kinetic studies via 1H^1H-NMR monitoring reveal slower nucleophilic attack on the carbamate carbonyl, requiring elevated temperatures (40–60°C) or microwave-assisted synthesis to accelerate reactivity . Computational modeling (DFT) can predict steric and electronic effects on transition states .

Q. What analytical methods resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., DCM vs. THF) arise from polymorphic forms or residual solvents. Use:

  • Dynamic Light Scattering (DLS) : To detect aggregates in polar solvents .
  • Thermogravimetric Analysis (TGA) : Identify solvent residues affecting solubility measurements .
  • Co-solvent Systems : Test solubility in DCM:MeOH (9:1) or DMF:water gradients to mimic biological assay conditions .

Q. How can reaction intermediates be trapped to study carbamate deprotection pathways?

  • Methodological Answer :

  • Acid-Catalyzed Deprotection : Use HCl in dioxane (4 M) at 0°C to isolate intermediates like N-methyl-N-{2-[(propan-2-yl)amino]ethyl}amine. Monitor via TLC (silica gel, ninhydrin staining) .
  • Quenching Experiments : Add scavengers (e.g., trisamine) to stabilize transient intermediates for NMR or MS analysis .

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA columns with hexane:isopropanol (80:20) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during carbamate formation to induce stereoselectivity .

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